molecular formula C7H11NO2S B13648688 (S)-Propyl 2-isothiocyanatopropanoate

(S)-Propyl 2-isothiocyanatopropanoate

Cat. No.: B13648688
M. Wt: 173.24 g/mol
InChI Key: WZXNEVPRNMRRER-LURJTMIESA-N
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Description

(S)-Propyl 2-isothiocyanatopropanoate is an organic compound with the molecular formula C7H11NO2S It is a derivative of propanoic acid and contains an isothiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Propyl 2-isothiocyanatopropanoate typically involves the reaction of (S)-2-aminopropanoic acid with thiophosgene in the presence of a base. The reaction proceeds as follows:

  • Dissolve (S)-2-aminopropanoic acid in an appropriate solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add thiophosgene to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-Propyl 2-isothiocyanatopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Thiourea derivatives.

Scientific Research Applications

(S)-Propyl 2-isothiocyanatopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to modify proteins and peptides, aiding in the study of protein function and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Propyl 2-isothiocyanatopropanoate involves its reactivity with nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, peptides, and other biomolecules. This reactivity is utilized in various biochemical assays and drug design strategies.

Comparison with Similar Compounds

  • Methyl (2S)-2-isothiocyanatopropanoate
  • Ethyl (2S)-2-isothiocyanatopropanoate
  • Isopropyl (2S)-2-isothiocyanatopropanoate

Comparison: (S)-Propyl 2-isothiocyanatopropanoate is unique due to its specific alkyl chain length, which can influence its reactivity and interactions with other molecules. Compared to its methyl and ethyl analogs, the propyl derivative may exhibit different solubility and steric properties, making it suitable for specific applications.

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

propyl (2S)-2-isothiocyanatopropanoate

InChI

InChI=1S/C7H11NO2S/c1-3-4-10-7(9)6(2)8-5-11/h6H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

WZXNEVPRNMRRER-LURJTMIESA-N

Isomeric SMILES

CCCOC(=O)[C@H](C)N=C=S

Canonical SMILES

CCCOC(=O)C(C)N=C=S

Origin of Product

United States

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